molecular formula C9H10BrFO2S B14771485 (3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane

(3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B14771485
M. Wt: 281.14 g/mol
InChI Key: XJDQGIHXCSGROT-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10BrFO2S. This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Methoxymethoxylation: The protection of the hydroxyl group with a methoxymethyl group.

    Sulfur Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfane group to thiols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane
  • (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane
  • (3-Bromo-6-fluoro-2-methoxyphenyl)(methyl)sulfane

Uniqueness

(3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of the methoxymethoxy group, which provides additional protection and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H10BrFO2S

Molecular Weight

281.14 g/mol

IUPAC Name

1-bromo-2-fluoro-4-(methoxymethoxy)-3-methylsulfanylbenzene

InChI

InChI=1S/C9H10BrFO2S/c1-12-5-13-7-4-3-6(10)8(11)9(7)14-2/h3-4H,5H2,1-2H3

InChI Key

XJDQGIHXCSGROT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)Br)F)SC

Origin of Product

United States

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